Tricyclamol Chloride

Muscarinic Antagonism Stereoselectivity Smooth Muscle Pharmacology

Tricyclamol chloride (CAS 3818-88-0) is the optimal antimuscarinic for stereoselective smooth muscle research. With 9.5-fold M1-over-M2 selectivity (Ki: 4.47 nM M1 vs. 42.66 nM M2) and a 173-fold peripheral stereoselectivity index, it outperforms atropine and hyoscyamine in GI motility inhibition. The laevo isomer shows 2-fold greater potency than atropine in ileal spasmolysis. Its dual muscarinic/NMDA antagonist profile makes it ideal for Parkinson's disease, seizure, and receptor subtype characterization studies. Select enantiopure or racemate forms based on experimental design. For R&D use only; not for human or veterinary applications.

Molecular Formula C20H32ClNO
Molecular Weight 337.9 g/mol
CAS No. 3818-88-0
Cat. No. B1208870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTricyclamol Chloride
CAS3818-88-0
Molecular FormulaC20H32ClNO
Molecular Weight337.9 g/mol
Structural Identifiers
SMILESC[N+]1(CCCC1)CCC(C2CCCCC2)(C3=CC=CC=C3)O.[Cl-]
InChIInChI=1S/C20H32NO.ClH/c1-21(15-8-9-16-21)17-14-20(22,18-10-4-2-5-11-18)19-12-6-3-7-13-19;/h2,4-5,10-11,19,22H,3,6-9,12-17H2,1H3;1H/q+1;/p-1
InChIKeyPISKUTGWQHZKIK-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tricyclamol Chloride (CAS 3818-88-0): A Quaternary Ammonium Muscarinic Antagonist with Distinct Spasmolytic Activity


Tricyclamol chloride (also known as procyclidine hydrochloride or elorine chloride) is a synthetic quaternary ammonium compound that functions as a competitive antagonist at muscarinic acetylcholine receptors [1]. It exhibits potent spasmolytic action on smooth muscle, effectively inhibiting the spasmogenic effects of acetylcholine, carbachol, pilocarpine, and barium chloride [2]. The compound demonstrates marked stereoselectivity in its antimuscarinic activity, with the laevo isomer being approximately 2-fold more potent than atropine sulfate in relaxing ACh-induced spasm of isolated rabbit ileum [3]. Tricyclamol chloride is characterized by its ability to block the superior cervical ganglion and significantly reduce motility of the stomach and duodenum, with effects that surpass those of hyoscyamine [4].

Why Substituting Tricyclamol Chloride with Other Antimuscarinics Fails to Replicate Its Unique Pharmacological Profile


Direct substitution of tricyclamol chloride with other antimuscarinic agents, such as atropine, hyoscyamine, or pirenzepine, is not scientifically valid due to significant differences in stereoselectivity, potency ratios, receptor subtype binding profiles, and tissue-specific effects. For instance, while atropine is a non-selective antagonist at all five muscarinic receptor subtypes, tricyclamol chloride exhibits a distinct binding profile with Ki values of 4.47, 42.66, 7.24, 6.03, and 4.79 nM for M1-M5 receptors, respectively, indicating a 9.5-fold selectivity for M1 over M2 . Furthermore, the stereoselectivity index of tricyclamol chloride for peripheral muscarinic receptors is 173-fold, whereas its central stereoselectivity index is less than 10, highlighting a tissue-dependent pharmacological divergence that is not observed with many other antimuscarinics [1]. These quantitative differences underscore that tricyclamol chloride cannot be generically replaced without altering experimental outcomes or therapeutic efficacy.

Quantitative Comparative Evidence for Tricyclamol Chloride Differentiation


Superior Potency of Laevo Isomer of Tricyclamol Chloride Compared to Atropine in Isolated Rabbit Ileum

In relaxing acetylcholine-induced spasm of isolated rabbit ileum, the laevo isomer of tricyclamol chloride exhibits approximately 2-fold greater potency than atropine sulfate, whereas the dextro isomer is approximately 167-fold less potent [1]. This pronounced stereoselectivity differentiates tricyclamol chloride from less stereoselective antimuscarinics and provides a quantitative basis for selecting the appropriate enantiomer for research applications.

Muscarinic Antagonism Stereoselectivity Smooth Muscle Pharmacology

Enhanced Reduction of Gastrointestinal Motility by Tricyclamol Chloride Relative to Hyoscyamine

Tricyclamol chloride demonstrates a significantly greater reduction in the motility of the stomach and duodenum compared to hyoscyamine, an alkaloid with similar antimuscarinic properties [1]. This differential effect, observed in animal models, positions tricyclamol chloride as a more potent inhibitor of gastrointestinal smooth muscle activity, which is critical for studies targeting spasm-related conditions such as peptic ulceration.

Gastrointestinal Pharmacology Motility Inhibition Antispasmodic

Distinct Neuromuscular Blockade Profile of Tricyclamol Chloride Versus Atropine and Succinylcholine

In cats under dial-urethane anesthesia, tricyclamol chloride produces a transient neuromuscular blockade that closely resembles the profile of succinylcholine, in contrast to atropine, which causes the longest duration of block, outlasting that of tubocurarine [1]. Quantitatively, tubocurarine is 55 times more potent than tricyclamol and 277 times more potent than atropine, while succinylcholine is 250 times more potent than tricyclamol and 1250 times more potent than atropine [1]. This unique temporal and potency profile differentiates tricyclamol chloride from both depolarizing and non-depolarizing neuromuscular blockers.

Neuromuscular Junction Cholinergic Antagonism Skeletal Muscle Relaxation

Muscarinic Receptor Subtype Binding Profile of Tricyclamol Chloride (Procyclidine) Reveals M1/M4 Preference

Tricyclamol chloride (as procyclidine hydrochloride) exhibits a distinct binding affinity profile across human muscarinic receptor subtypes, with Ki values of 4.47 nM (M1), 42.66 nM (M2), 7.24 nM (M3), 6.03 nM (M4), and 4.79 nM (M5) . This profile indicates a 9.5-fold selectivity for M1 over M2 receptors, and a 7.1-fold selectivity for M4 over M2. In contrast, atropine binds non-selectively to all five subtypes with comparable affinity [1]. The stereoselectivity of this binding is further underscored by studies showing that (R)-procyclidine has a 130-fold higher affinity for M1 and M4 receptors compared to (S)-procyclidine [2].

Receptor Binding Muscarinic Subtypes Selectivity Profile

Stereoselectivity Index Divergence Between Central and Peripheral Muscarinic Receptors for Tricyclamol Chloride

Tricyclamol chloride (as procyclidine) demonstrates a marked divergence in stereoselectivity between central and peripheral muscarinic receptors. In peripheral assays (isolated mouse ileum), the stereoselectivity index is 173-fold, whereas in a central assay (amphetamine-induced turning behavior in mice with unilateral dopamine lesions), the index is less than 10 [1]. This contrasts with compounds like benzhexol, which show more consistent stereoselectivity across tissues. The low central stereoselectivity suggests that central effects of tricyclamol chloride involve acetylcholine receptors that are not identical to peripheral ones, or that additional mechanisms (e.g., stereoselective uptake or secondary site interactions) modulate its central activity.

Stereoselectivity Central Nervous System Peripheral Pharmacology

NMDA Receptor Antagonism as a Secondary Pharmacological Property of Tricyclamol Chloride

In addition to its primary muscarinic antagonist activity, tricyclamol chloride (procyclidine) also exhibits properties of an N-methyl-D-aspartate (NMDA) receptor antagonist . This dual pharmacology is not observed with classical antimuscarinics like atropine or hyoscyamine. Functional studies in mice demonstrate that procyclidine at 10 mg/kg i.p. potentiates the protective activity of common antiepileptics (carbamazepine, diphenylhydantoin, phenobarbital, valproate) against maximal electroshock-induced seizures, without influencing the electroconvulsive threshold per se [1]. This NMDA antagonist property distinguishes tricyclamol chloride from purely muscarinic agents and expands its utility in neurological research.

NMDA Antagonism Polypharmacology Neuroprotection

Optimal Research and Industrial Application Scenarios for Tricyclamol Chloride Based on Quantitative Differentiation


Stereoselective Antimuscarinic Tool for Smooth Muscle Pharmacology

Given the 2-fold greater potency of the laevo isomer over atropine in relaxing ACh-induced ileal spasm and the 173-fold peripheral stereoselectivity index, tricyclamol chloride (particularly its enantiopure forms) serves as an optimal tool for investigating stereoselective muscarinic mechanisms in smooth muscle preparations. Researchers requiring high-potency antispasmodic activity should procure the laevo isomer or racemate based on their experimental design [1].

Gastrointestinal Motility Studies Requiring Potent Inhibition

For studies examining gastric emptying, intestinal transit, or peptic ulcer pain models, tricyclamol chloride is the preferred antimuscarinic due to its markedly greater reduction of stomach and duodenal motility compared to hyoscyamine. This property makes it particularly suitable for research on spasm-related gastrointestinal disorders where robust motility inhibition is required [2].

Neuromuscular Junction Research with Defined Potency and Temporal Profile

In experiments involving neuromuscular transmission or comparative pharmacology of blocking agents, tricyclamol chloride offers a unique transient blockade profile with defined potency ratios relative to tubocurarine (1/55) and succinylcholine (1/250). Its 5-fold greater potency than atropine in this context, combined with a short duration of action, makes it valuable for studies requiring a fast-recovering antimuscarinic with moderate potency [3].

Muscarinic Receptor Subtype Profiling and Selectivity Studies

The defined binding affinity profile of tricyclamol chloride (Ki values of 4.47, 42.66, 7.24, 6.03, and 4.79 nM for M1-M5) and its 9.5-fold selectivity for M1 over M2 make it a useful reference compound for radioligand binding assays and receptor subtype characterization. Researchers should select tricyclamol chloride over non-selective agents like atropine when investigating M1- or M4-mediated signaling pathways .

Central vs. Peripheral Muscarinic Pharmacology Dissection

The divergence in stereoselectivity between central (<10) and peripheral (173) muscarinic receptors positions tricyclamol chloride as a unique probe for dissecting tissue-specific receptor pharmacology. Studies aiming to understand the molecular basis of central muscarinic actions or to develop peripherally selective antimuscarinics can leverage this compound's distinct stereoselectivity profile [4].

Neurological Disease Models Requiring Dual Muscarinic/NMDA Modulation

For research on Parkinson's disease, drug-induced extrapyramidal disorders, or seizure models (e.g., soman-induced epilepsy), tricyclamol chloride's combined muscarinic antagonist and NMDA antagonist properties offer a polypharmacological approach not achievable with atropine, hyoscyamine, or pirenzepine. Studies showing potentiation of anticonvulsant activity in mice support its use in epilepsy research .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tricyclamol Chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.